molecular formula C74H119NO21S B1664940 Amphocil CAS No. 120895-52-5

Amphocil

Cat. No. B1664940
M. Wt: 1390.8 g/mol
InChI Key: PCTMTFRHKVHKIS-BMFZQQSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macrolide antifungal antibiotic produced by Streptomyces nodosus obtained from soil of the Orinoco river region of Venezuela.

Scientific Research Applications

1. Novel Formulation for Clinical Utility

Amphocil, also known as Amphotericin B Colloidal Dispersion (ABCD), is a novel formulation developed to enhance the clinical utility of amphotericin B. It is a uniform disc-shaped complex of amphotericin B and sodium cholesteryl sulfate. This complex is thermodynamically stable, with a mean hydrodynamic diameter of about 115 nm. It has been found to be less toxic than conventional amphotericin B, improving safety by four- to five-fold while effectively treating various fungal infections (Guo, 1993).

2. Topical Treatment for Cutaneous Leishmaniasis

A study evaluated the antileishmanial effects of topically applied lipid-based formulations containing amphotericin B, including Amphocil, for treating cutaneous leishmaniasis in mice. Amphocil demonstrated significant improvement in lesion size, highlighting its potential as a superior alternative to systemic treatments due to lower toxicity and localized action (Frankenburg et al., 1998).

3. Phase I Study for Marrow Transplant Patients

A phase I study of Amphocil was conducted in marrow transplant patients with invasive fungal infections. The study determined the toxicity profile, maximum tolerated dose, and clinical response, finding Amphocil safe up to 7.5 mg/kg with tolerable infusion-related toxicity and demonstrated antifungal activity (Bowden et al., 1996).

4. Treatment for Brazilian Kala-Azar

Amphocil was used to treat Brazilian kala-azar, a form of visceral leishmaniasis. Patients treated with Amphocil showed successful outcomes: absence of visible parasites, reduction in spleen size, and no clinical or laboratory abnormalities during follow-up. The study highlighted Amphocil's effectiveness in treating this condition with minimal side effects (Dietze et al., 1993).

5. Comparative Study Against Leishmaniasis

Amphocil was compared with other amphotericin B lipid formulations for treating visceral and cutaneous leishmaniasis. The study indicated that Amphocil showed significant activity in reducing lesion size and was effective against Leishmania donovani in vitro and in vivo, highlighting its potential in leishmaniasis treatment (Yardley & Croft, 2000).

6. Amphotericin B-Loaded Nanocarriers for Topical Treatment

A study on developing amphotericin B-loaded carriers for topical treatment of cutaneous leishmaniasis showed that formulations like Amphocil could significantly improve dermal penetration of the drug, indicating its potential in topical therapies for localized treatment with lower toxicity (Santos et al., 2012).

properties

CAS RN

120895-52-5

Product Name

Amphocil

Molecular Formula

C74H119NO21S

Molecular Weight

1390.8 g/mol

IUPAC Name

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

InChI

InChI=1S/C47H73NO17.C27H46O4S/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;19-,21+,22+,23-,24+,25+,26+,27-/m01/s1

InChI Key

PCTMTFRHKVHKIS-BMFZQQSSSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C

Appearance

Solid powder

Other CAS RN

120895-52-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Amphocil
Amphotericin
Amphotericin B
Amphotericin B Cholesterol Dispersion
Amphotericin B Colloidal Dispersion
Fungizone

Origin of Product

United States

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